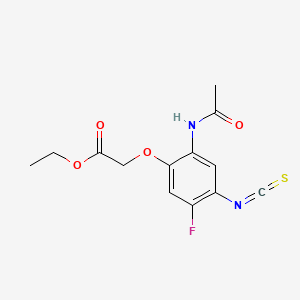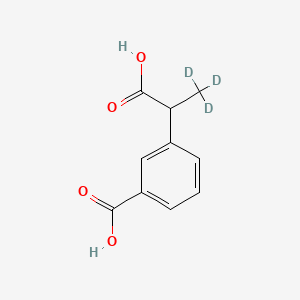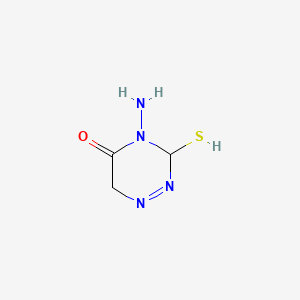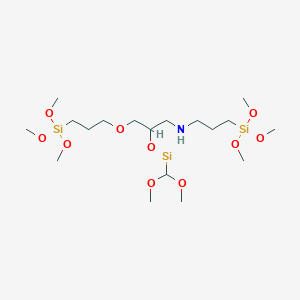
Eniluracil-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eniluracil-13C,15N2 is a labeled analogue of Eniluracil, a potent inactivator of dihydropyrimidine dehydrogenase (DPD). This compound is primarily used in biochemical research, particularly in the study of metabolic pathways and enzyme inhibition. The incorporation of carbon-13 and nitrogen-15 isotopes allows for detailed tracking and analysis in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eniluracil-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the uracil structureThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves multiple steps, including the synthesis of labeled precursors, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Eniluracil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: Reduction reactions
Properties
CAS No. |
1329556-69-5 |
|---|---|
Molecular Formula |
C6H4N2O2 |
Molecular Weight |
139.089 |
IUPAC Name |
5-ethynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1 |
InChI Key |
JOZGNYDSEBIJDH-TTXLGWKISA-N |
SMILES |
C#CC1=CNC(=O)NC1=O |
Synonyms |
5-Ethynyl-2,4(1H,3H)-pyrimidinedione-13C,15N2; 5-Ethynyluracil-13C,15N2; NSC 687296-13C,15N2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)






